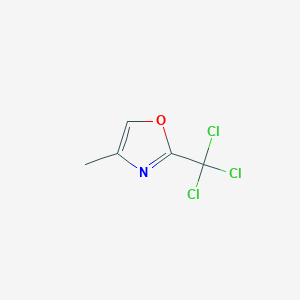![molecular formula C17H15NO2 B15172421 3-(2-Oxocyclopentyl)-2,3-dihydro-1H-benzo[e]isoindol-1-one CAS No. 920300-38-5](/img/structure/B15172421.png)
3-(2-Oxocyclopentyl)-2,3-dihydro-1H-benzo[e]isoindol-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Oxocyclopentyl)-2,3-dihydro-1H-benzo[e]isoindol-1-one is a complex organic compound that belongs to the class of isoindolones. . This compound features a unique structure with a cyclopentyl ring fused to an isoindolone core, making it an interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Oxocyclopentyl)-2,3-dihydro-1H-benzo[e]isoindol-1-one can be achieved through various synthetic routes. One common method involves the use of a Claisen–Schmidt-type condensation reaction . This reaction typically requires the presence of a base or neutral conditions to facilitate the condensation process. Another approach involves the Scholl-type oxidative cyclization reactions, which are mediated by phenyliodine(III) bis(trifluoroacetate) (PIFA)
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the industrial production more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Oxocyclopentyl)-2,3-dihydro-1H-benzo[e]isoindol-1-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups within the compound’s structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the compound, leading to the formation of corresponding oxidized products.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed to reduce the compound, resulting in the formation of reduced derivatives.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized isoindolone derivatives, while reduction reactions can produce reduced isoindolone compounds. Substitution reactions typically result in the formation of various substituted isoindolone derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
3-(2-Oxocyclopentyl)-2,3-dihydro-1H-benzo[e]isoindol-1-one has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 3-(2-Oxocyclopentyl)-2,3-dihydro-1H-benzo[e]isoindol-1-one involves its interaction with specific molecular targets and pathways within biological systems. The compound’s isoindolone core allows it to bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dibenzo[e,g]isoindol-1-ones: These compounds are simplified benzenoid analogues of biological indolo[2,3-a]-pyrrolo[3,4-c]carbazol-5-ones and have demonstrated a wide range of biological activity.
N-isoindoline-1,3-diones: These heterocycles are characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3, and they have gained significant attention for their potential use in diverse fields.
Uniqueness
3-(2-Oxocyclopentyl)-2,3-dihydro-1H-benzo[e]isoindol-1-one stands out due to its unique structure, which combines a cyclopentyl ring with an isoindolone core. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
920300-38-5 |
|---|---|
Molekularformel |
C17H15NO2 |
Molekulargewicht |
265.31 g/mol |
IUPAC-Name |
3-(2-oxocyclopentyl)-2,3-dihydrobenzo[g]isoindol-1-one |
InChI |
InChI=1S/C17H15NO2/c19-14-7-3-6-12(14)16-13-9-8-10-4-1-2-5-11(10)15(13)17(20)18-16/h1-2,4-5,8-9,12,16H,3,6-7H2,(H,18,20) |
InChI-Schlüssel |
HBUWDXDSDUUWMB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C(=O)C1)C2C3=C(C4=CC=CC=C4C=C3)C(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-Bromophenyl)ethynyl]-2-propyl-1,3-dithiolane](/img/structure/B15172343.png)
![2-Cyano-3-[4-methoxy-3-(2-phenylethoxy)phenyl]prop-2-enamide](/img/structure/B15172344.png)
![butyl 4-[(1R,2S,6R,7S)-7-(3,4-dimethoxybenzoyl)-3,5-dioxo-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-dien-4-yl]benzoate](/img/structure/B15172350.png)
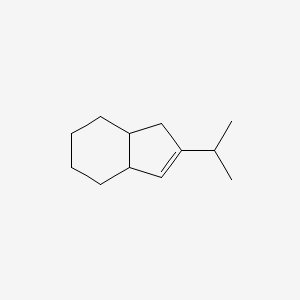
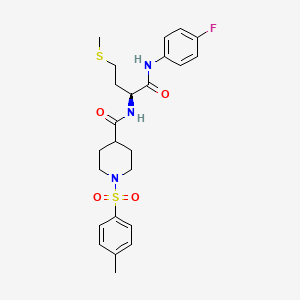
![(3E)-3-[(4-Ethylphenyl)imino]-4,4,4-trifluoro-1-(furan-2-yl)butan-1-one](/img/structure/B15172365.png)
![[Dibutyl(tert-butyl)stannyl]diazene](/img/structure/B15172369.png)
![2-(2-bromophenyl)-7-chloro-1-(phenylcarbonyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B15172374.png)
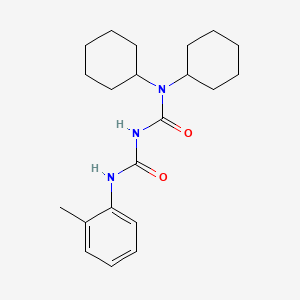
![2,2-Dimethyl-3,4-dihydro-2H-benzo[B][1,4]oxazin-6-amine](/img/structure/B15172400.png)
![2-Methoxy-3-phenyl-5-[(phenylsulfanyl)methyl]furan](/img/structure/B15172402.png)
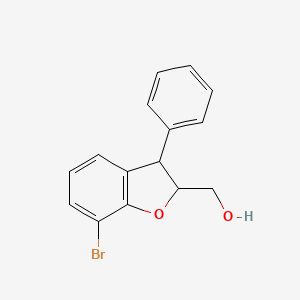
![(4-{[(2-Methylpropoxy)carbonyl]amino}phenyl)acetic acid](/img/structure/B15172412.png)
